molecular formula C23H16F4N4O2S2 B2825074 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 923202-86-2

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Katalognummer B2825074
CAS-Nummer: 923202-86-2
Molekulargewicht: 520.52
InChI-Schlüssel: URYMIJYHNICOMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C23H16F4N4O2S2 and its molecular weight is 520.52. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Discovery and Characterization of Histamine H3 Receptor Inverse Agonists

A novel series of pyridazin-3-one derivatives were identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists, leading to the discovery of CEP-26401 (irdabisant). This compound showed high affinity for human and rat H3Rs with significant selectivity over other histamine receptor subtypes. It demonstrated ideal pharmaceutical properties for CNS drugs regarding water solubility, permeability, lipophilicity, and low binding to human plasma proteins. The minimal metabolism in liver microsomes across species suggested good pharmacokinetic properties, positioning irdabisant as a candidate for treating attentional and cognitive disorders (Hudkins et al., 2011).

Antisecretory Activity of Pyridazine Derivatives

A study explored the synthesis of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives from halopyridazines, aiming to find potent and less toxic drugs for long-lasting action. Among the synthesized compounds, specific derivatives exhibited potent antisecretory activity when administered to rats, highlighting the potential of pyridazine derivatives in developing new therapeutic agents (Yamada et al., 1981).

Anticancer Activity of Pyridazinone Derivatives

A research initiative focused on synthesizing new 3(2H)-one pyridazinone derivatives with anticipated anti-oxidant activity. These compounds were assessed for in-vitro antioxidant activity, revealing potent antioxidant properties at specific concentrations. Molecular docking studies suggested the potential of these derivatives for anticancer applications, underscoring the versatility of pyridazinone scaffolds in medicinal chemistry (Mehvish & Kumar, 2022).

Antioxidant Agents

The synthesis and evaluation of 5-arylazo-2-chloroacetamido thiazole derivatives were carried out to explore their antioxidant capabilities. Molecular docking and in vitro studies were utilized to assess their efficacy against specific antioxidant enzyme receptors. The findings suggested the potential of these derivatives as effective antioxidant agents, highlighting the importance of structural modifications in enhancing biological activity (Hossan, 2020).

Eigenschaften

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F4N4O2S2/c1-13-21(35-22(28-13)14-2-4-15(24)5-3-14)18-10-11-20(31-30-18)34-12-19(32)29-16-6-8-17(9-7-16)33-23(25,26)27/h2-11H,12H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYMIJYHNICOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.